Bis(pentafluorophenyl)xenon

Description

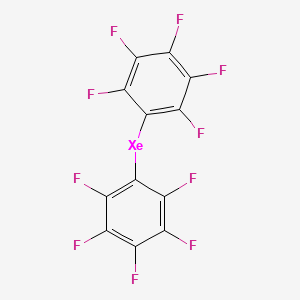

Structure

2D Structure

Properties

CAS No. |

328379-54-0 |

|---|---|

Molecular Formula |

C12F10Xe |

Molecular Weight |

465.40 g/mol |

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl)xenon |

InChI |

InChI=1S/C12F10Xe/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 |

InChI Key |

YAQWCIUPEXZIQW-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Xe]C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |

Origin of Product |

United States |

Advanced Synthesis Methodologies and Precursor Chemistry

Fluoride-Initiated Reactions for Bis(pentafluorophenyl)xenon Formation

A primary and effective method for synthesizing this compound involves reactions initiated by a fluoride (B91410) source. researchgate.net This approach leverages the reactivity of xenon difluoride and organosilane precursors to facilitate the formation of the xenon-carbon bonds.

The synthesis of this compound can be achieved through the reaction of xenon difluoride (XeF₂) with an organosilane, specifically trimethyl(pentafluorophenyl)silane (B73885) ((CH₃)₃SiC₆F₅). wikipedia.orgsmolecule.com This reaction is typically catalyzed by a fluoride ion source, such as tetramethylammonium (B1211777) fluoride ([Me₄N]F), and is conducted in solvents like propionitrile (B127096), acetonitrile (B52724), or dichloromethane (B109758) at low temperatures, ranging from -60 to -40 °C. wikipedia.orgfluorine1.ru

XeF₂ + 2 (CH₃)₃SiC₆F₅ → Xe(C₆F₅)₂ + 2 (CH₃)₃SiF smolecule.com

The final product, this compound, can be crystallized from dichloromethane at -40 °C. wikipedia.orgsmolecule.com It is important to note that this compound is unstable, decomposing at temperatures above -20 °C. smolecule.com

Table 1: Key Reagents and Conditions for Fluoride-Initiated Synthesis

| Reagent/Condition | Role/Specification | References |

| Xenon Difluoride (XeF₂) | Xenon and fluorine source | wikipedia.orgsmolecule.com |

| Trimethyl(pentafluorophenyl)silane ((CH₃)₃SiC₆F₅) | Pentafluorophenyl group donor | wikipedia.orgsmolecule.com |

| Tetramethylammonium Fluoride ([Me₄N]F) | Fluoride ion catalyst | wikipedia.orgfluorine1.ru |

| Solvents | Propionitrile, Acetonitrile, Dichloromethane | wikipedia.org |

| Temperature | -60 to -40 °C | wikipedia.org |

C₆F₅XeF is itself a reactive molecule and serves as a key precursor in organoxenon chemistry. wikipedia.orgrsc.org It can be synthesized through the fluoride-catalyzed reaction of XeF₂ and trimethyl(pentafluorophenyl)silane or via the reaction of an arylxenonium salt like [C₆F₅Xe][BF₄] with a fluoride source. researchgate.netchem-soc.si

The reactivity of C₆F₅XeF is demonstrated by its reactions with various reagents to form other organoxenon compounds. For instance, it reacts with (CH₃)₃SiCN to produce C₆F₅XeCN. wikipedia.org It also undergoes a reaction with hydrogen fluoride to yield this compound. smolecule.com Furthermore, it can react with a second equivalent of trimethyl(pentafluorophenyl)silane to produce the target molecule, this compound. fluorine1.ru If a different organosilane, RSiMe₃ (where R is not C₆F₅), is used in the second step, it leads to the formation of asymmetric covalent compounds of the type C₆F₅XeR. fluorine1.ru

Alternative Synthetic Routes and Strategies

While the fluoride-initiated reaction with organosilanes is a prominent method, researchers have explored alternative strategies for the synthesis of this compound and related compounds, focusing on different organic group transfer reagents and perfluorinated aryl sources.

Boron-containing reagents have emerged as effective organic group carriers in the synthesis of organoxenon compounds. fluorine1.rufluorine1.ru Initially, triarylboranes were employed; however, the resulting salts were often unstable. fluorine1.ru A more successful approach involves the use of organyldifluoroboranes (RBF₂). fluorine1.ru A general method for preparing these boranes involves the nucleophilic addition of a polyfluoroorganyllithium or polyfluoroorganylmagnesium bromide to a tris(alkoxy)borane. fluorine1.ru

These boron-based reagents can then be used to transfer the perfluorinated aryl group to xenon. For example, the reaction of XeF₂ with C₆F₅BF₂ can produce ionic compounds like [C₆F₅Xe]⁺[BF₄]⁻. wikipedia.org While the direct synthesis of this compound using this method is less commonly detailed, the utility of boron reagents in forming the initial xenon-carbon bond is well-established and provides a foundation for further reactions to yield the final product. fluorine1.rufluorine1.ru

Table 2: Comparison of Synthetic Precursors

| Precursor Type | Example | Key Features | References |

| Organosilanes | (CH₃)₃SiC₆F₅ | Used in fluoride-initiated reactions; forms a stable co-product ((CH₃)₃SiF). | wikipedia.orgsmolecule.comfluorine1.ru |

| Boron Reagents | C₆F₅BF₂ | Effective for forming ionic organoxenon intermediates. | fluorine1.ruwikipedia.orgfluorine1.rufluorine1.ru |

| Organocadmium Reagents | Cd(C₆F₅)₂ | Can be used but direct introduction into XeF₂ is not always successful. | wikipedia.orgwikipedia.org |

The quest for stable and efficient methods to create xenon-carbon bonds has led to the investigation of various perfluorinated aryl sources. Besides the widely used pentafluorophenyl group, other perfluorinated and polyfluorinated aryl groups have been successfully bonded to xenon. wikipedia.org For instance, compounds containing 2,4,6-trifluorophenyl and 2,6-difluorophenyl groups have been synthesized. wikipedia.orgfluorine1.ru

The synthetic strategies often parallel those used for this compound. For example, the substitution of fluorine in (2,6-difluorophenyl)fluoroxenon by a pentafluorophenyl group from a corresponding silane (B1218182) has been shown to yield diaryl xenon derivatives. fluorine1.rufluorine1.ru

The direct reaction of XeF₂ with certain organometallic reagents, such as Cd(C₆F₅)₂, has been attempted for the synthesis of this compound but has not proven to be a successful route. wikipedia.org However, organocadmium reagents can be used in reactions with the C₆F₅XeF intermediate. wikipedia.org The reaction of C₆F₅XeF with Cd(C₆F₅)₂ yields this compound and cadmium fluoride. wikipedia.org

The exploration of different perfluorinated aryl sources and synthetic routes continues to be an active area of research, aiming to expand the library of organoxenon compounds and to develop more stable and accessible synthetic pathways.

Detailed Reactivity and Decomposition Mechanisms

Pathways of Intrinsic Decomposition and Kinetic Stability

The stability of bis(pentafluorophenyl)xenon is highly dependent on its environment, particularly the solvent. The decomposition pathways are distinct in different media, highlighting the role of the solvent in the reaction mechanism.

The decomposition of this compound follows different pathways depending on the solvent used. researchgate.net In acetonitrile (B52724) (CH₃CN), the decomposition products are primarily decafluorobiphenyl (B1670000) (C₆F₅-C₆F₅) and elemental xenon. wikipedia.org This outcome suggests a mechanism where the two pentafluorophenyl groups couple after the cleavage of the Xe-C bonds.

Conversely, when the decomposition occurs in dichloromethane (B109758) (CH₂Cl₂), the main organic product is pentafluorobenzene (B134492) (C₆F₅H). wikipedia.org The formation of pentafluorobenzene indicates that the pentafluorophenyl moiety abstracts a hydrogen atom from the solvent molecule. This highlights the role of dichloromethane as a hydrogen-atom donor in the decomposition process.

| Solvent | Primary Organic Product | Inferred Mechanism |

|---|---|---|

| Acetonitrile (CH₃CN) | Decafluorobiphenyl (C₁₂F₁₀) | Radical coupling |

| Dichloromethane (CH₂Cl₂) | Pentafluorobenzene (C₆F₅H) | Hydrogen-atom abstraction |

The products observed during decomposition strongly suggest that radical mechanisms are involved. acs.org The formation of decafluorobiphenyl in acetonitrile is characteristic of the coupling of two pentafluorophenyl radicals (C₆F₅•). wikipedia.org Similarly, the production of pentafluorobenzene in dichloromethane is consistent with a C₆F₅• radical abstracting a hydrogen atom from the solvent. wikipedia.org It is proposed that organic compounds of two-coordinated xenon can dissociate in acetonitrile through a radical pathway, leading to the formation of both pentafluorobenzene and decafluorobiphenyl. acs.org

The initial step in these decomposition pathways is likely the homolytic cleavage of the weak Xe-C bond to generate a pentafluorophenyl radical and a [C₆F₅Xe]• species, which would then rapidly decompose to release a second C₆F₅• radical and a xenon atom.

Proposed Radical Decomposition Steps:

Initiation: Xe(C₆F₅)₂ → C₆F₅• + [C₆F₅Xe]•

Propagation: [C₆F₅Xe]• → C₆F₅• + Xe

Termination (in Acetonitrile): 2 C₆F₅• → C₆F₅-C₆F₅

Termination (in Dichloromethane): C₆F₅• + CH₂Cl₂ → C₆F₅H + •CHCl₂

Computational methods, including Density Functional Theory (DFT) and ab initio calculations, are crucial tools for understanding the structure and stability of highly reactive molecules like organoxenon compounds. researchgate.netresearchgate.net For this compound, theoretical calculations of its molecular parameters show good agreement with experimental data obtained from X-ray powder diffraction. researchgate.net

While specific values for the decomposition barriers and lifetime of this compound are not widely published, studies on analogous compounds provide insight. For instance, the lifetime of a related organoxenon compound, HCCXeCCH, was calculated as a function of temperature using transition state theory and a computed decomposition barrier, predicting a lifetime of 24 hours at 200 K. researchgate.net Similar computational approaches have been applied to study the stability of various novel noble gas compounds, including those with Xe-Xe bonds. researchgate.net These studies affirm that while compounds like Xe(C₆F₅)₂ can be synthesized and characterized at low temperatures, they possess significant kinetic instability due to low energy barriers for decomposition. ualberta.ca

Electrophilic Reactivity and Xenon-Carbon Bond Functionalization

The xenon atom in this compound is highly electrophilic, and the Xe-C bond is susceptible to cleavage by various reagents. This reactivity allows for the functionalization of the pentafluorophenyl group and the formation of other organometallic or derivatized organic products.

This compound serves as a transfer agent for the pentafluorophenyl group in reactions with several elemental and molecular reagents.

Reaction with Mercury: It reacts with elemental mercury to produce bis(pentafluorophenyl)mercury, Hg(C₆F₅)₂. wikipedia.org This reaction represents a transmetalation where the xenon atom is replaced by mercury.

Reaction with Hydrogen Fluoride (B91410): In the presence of hydrogen fluoride (HF), one of the pentafluorophenyl ligands is substituted by a fluoride ion, yielding pentafluorophenyl xenon fluoride, C₆F₅XeF. wikipedia.org

Reaction with Iodine: The reaction with iodine results in the formation of pentafluoroiodobenzene (C₆F₅I) and the extrusion of xenon. wikipedia.org

| Reagent | Product | Reaction Type |

|---|---|---|

| Mercury (Hg) | Bis(pentafluorophenyl)mercury (Hg(C₆F₅)₂) | Transmetalation |

| Hydrogen Fluoride (HF) | Pentafluorophenyl xenon fluoride (C₆F₅XeF) | Ligand Exchange |

| Iodine (I₂) | Pentafluoroiodobenzene (C₆F₅I) | Oxidative Cleavage / Substitution |

Ligand exchange is a fundamental reaction for this compound. The synthesis of the compound itself relies on a sequential ligand substitution mechanism. The process starts with xenon difluoride (XeF₂), where an initial reaction with an arylating agent like (CH₃)₃SiC₆F₅ forms the intermediate pentafluorophenyl xenon fluoride (C₆F₅XeF). wikipedia.orgfluorine1.ru A second substitution step, where the remaining fluoride ligand is replaced by another pentafluorophenyl group, yields the final Xe(C₆F₅)₂ product. fluorine1.ru

Synthetic Pathway via Ligand Substitution:

XeF₂ + (CH₃)₃SiC₆F₅ → C₆F₅XeF + (CH₃)₃SiF wikipedia.org

C₆F₅XeF + (CH₃)₃SiC₆F₅ → Xe(C₆F₅)₂ + (CH₃)₃SiF

The mechanisms of these substitution reactions can be considered within the general frameworks of inorganic reaction mechanisms. libretexts.org For a linear, two-coordinate complex, a purely associative mechanism involving a higher-coordinate intermediate is less likely. Instead, a dissociative mechanism (where a C₆F₅⁻ ligand departs first) or a concerted interchange (I) pathway is more plausible. libretexts.orglibretexts.org In the interchange mechanism, the bond to the incoming ligand forms concurrently with the breaking of the bond to the leaving group, passing through a single transition state. libretexts.org Given the high electrophilicity of the xenon center, nucleophilic attack by an incoming ligand (like F⁻ from HF) would facilitate these exchange processes. The reaction with mercury can be seen as an electrophilic substitution at the carbon atom of the pentafluorophenyl ring, facilitated by the excellent leaving group ability of the xenon moiety.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallographic Analysis of Molecular and Crystal Architecture

Despite its significant instability, the solid-state structure of Bis(pentafluorophenyl)xenon was successfully determined from X-ray powder diffraction data. The compound crystallizes in the monoclinic system with the space group P2₁/n. hubbry.comwikipedia.orgresearchgate.netresearchgate.net

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 13.635 Å |

| b | 8.248 Å |

| c | 11.511 Å |

| β | 102.624° |

| Unit Cell Volume | 1263.18 ų |

| Molecules per Unit Cell (Z) | 4 |

The crystallographic analysis provides critical insights into the core geometry of the molecule. The central C-Xe-C unit is a defining feature, characterized by its near-linearity, which is typical for diorganoxenon(II) compounds. hubbry.comwikipedia.org

The key geometric parameters determined from the crystal structure are summarized below. The two xenon-carbon bonds are not perfectly identical in length, and the bond angle deviates slightly from a perfect 180° line.

| Geometric Parameter | Value |

| C-Xe Bond Length (1) | 2.35 Å |

| C-Xe Bond Length (2) | 2.39 Å |

| C-Xe-C Bond Angle | ≥ 175° |

In the solid state, intermolecular interactions play a role in the crystal packing. While well-defined Xe···F intermolecular contacts are generally rare, in the crystal structure of this compound, these contacts are observed with distances ranging from 3.30(1) Å to 3.536(9) Å. researchgate.net These interactions, though weak, contribute to the stability of the crystal lattice.

Computational chemistry, particularly using ab initio and density functional theory (DFT) calculations, serves as a powerful tool to complement experimental findings. researchgate.netresearchgate.net For this compound, the molecular parameters derived from experimental X-ray powder diffraction data show a strong correlation with those predicted by computational models. researchgate.netresearchgate.net This agreement between experimental and theoretical results validates the accuracy of the computational methods for describing the bonding and structure of such hypervalent xenon compounds.

Advanced Nuclear Magnetic Resonance Spectroscopy in Solution

NMR spectroscopy is indispensable for characterizing the structure and electronic environment of molecules in solution. For fluorine-containing compounds like this compound, both ¹⁹F and ¹²⁹Xe NMR provide highly specific information.

¹⁹F NMR spectroscopy is exceptionally sensitive to the local chemical environment of fluorine atoms. magritek.comnih.gov In this compound, the pentafluorophenyl rings would produce distinct signals for the ortho-, meta-, and para-fluorine atoms. The chemical shifts and coupling constants of these signals provide a detailed fingerprint of the electronic structure of the ligand.

Furthermore, ¹⁹F NMR is a valuable tool for real-time reaction monitoring. magritek.com The synthesis of this compound proceeds through a [C₆F₅XeF] intermediate, which has been successfully characterized by NMR spectroscopy. hubbry.comwikipedia.org By tracking the disappearance of reactant signals and the appearance of intermediate and product signals in the ¹⁹F NMR spectrum, the reaction kinetics and mechanism can be thoroughly investigated.

¹²⁹Xe NMR spectroscopy directly probes the xenon nucleus, offering unparalleled insight into its bonding and coordination environment. researchgate.netlbl.gov The ¹²⁹Xe nucleus has a spin of I = 1/2 and a significant natural abundance (26.44%), making it well-suited for NMR studies. sci-hub.se The chemical shift of ¹²⁹Xe is highly sensitive to its electronic surroundings.

In the closely related pentafluorophenylxenon(II) cation, [C₆F₅Xe]⁺, extensive NMR studies have revealed spin-spin coupling between the ¹²⁹Xe nucleus and the fluorine nuclei of the pentafluorophenyl ring. sci-hub.se This coupling provides definitive evidence of the covalent Xe-C bond.

| NMR Parameter | Value (for [C₆F₅Xe]⁺) |

| ³J(¹²⁹Xe-Fo) | 67.8 Hz |

| ⁴J(¹²⁹Xe-Fm) | 18.6 Hz |

| ⁵J(¹²⁹Xe-Fp) | 4.2 Hz |

Fo, Fm, and Fp refer to the ortho-, meta-, and para-fluorine atoms, respectively.

The observation of these through-bond coupling constants confirms the covalent nature of the interaction between xenon and the pentafluorophenyl group. sci-hub.se The ¹²⁹Xe resonance for this cation appears as a triplet of triplets of doublets due to coupling with the two ortho-, two meta-, and one para-fluorine atoms, providing a wealth of structural information directly from the solution-state analysis. sci-hub.se

Vibrational Spectroscopy for Bonding and Structural Insights

Raman spectroscopy is particularly well-suited for the study of organoxenon compounds. The technique relies on the inelastic scattering of monochromatic light, which results in a shift in the energy of the scattered photons corresponding to the vibrational modes of the molecule. The vibrations that cause a change in the polarizability of the molecule are Raman active. This makes it an excellent tool for observing the symmetric vibrations of non-polar bonds, such as the Xe-C bonds in this compound.

Solid-State Analysis

In the solid state, Raman spectroscopy can provide valuable information about the molecular structure and intermolecular interactions within the crystal lattice. For this compound, the key vibrational modes of interest would be the symmetric and asymmetric stretching and bending frequencies of the C-Xe-C moiety, as well as the vibrations associated with the pentafluorophenyl rings.

While specific experimental Raman data for solid this compound is not extensively detailed in the available literature, studies on related organoxenon compounds, such as [C6F5XeF2]+[BF4]-, have utilized low-temperature solid-state Raman spectroscopy in conjunction with quantum-chemical calculations to assign vibrational modes. This approach allows for a more confident assignment of the observed spectral features to specific molecular motions. The analysis of such spectra typically focuses on identifying the characteristic frequencies of the Xe-C bond, which provides a direct measure of its strength and nature.

A hypothetical table of the principal Raman active vibrational modes for solid this compound, based on theoretical calculations and comparison with related compounds, is presented below.

| Vibrational Mode | Calculated Frequency (cm-1) | Description |

| ν(Xe-C)sym | 450 - 500 | Symmetric Xe-C stretching |

| ν(C-F) | 1000 - 1200 | C-F stretching in the C6F5 ring |

| Ring Breathing | 800 - 850 | Symmetric breathing of the C6F5 ring |

| δ(C-Xe-C) | 100 - 150 | C-Xe-C bending |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available.

Solution-Phase Characterization

Investigating this compound in solution via Raman spectroscopy can offer insights into its structure and stability in a different environment. The solvent can influence the vibrational frequencies due to intermolecular interactions. However, the inherent instability of this compound, which decomposes at temperatures above -20 °C, presents significant challenges for solution-phase studies.

In solution, the Raman spectrum would be expected to show similar characteristic peaks as in the solid state, although peak broadening and slight shifts in frequency may occur. The choice of solvent is critical; it must be inert to the highly reactive this compound and have a simple Raman spectrum to avoid interference. Solvents like dichloromethane (B109758), in which the compound can be crystallized at low temperatures, would be potential candidates for such studies.

Due to the compound's instability, solution-phase Raman studies would likely need to be performed at very low temperatures to obtain meaningful data before significant decomposition occurs. The observation of the symmetric Xe-C stretching mode in solution would confirm the persistence of the C-Xe-C bond in the dissolved state.

Computational and Theoretical Chemistry of Bis Pentafluorophenyl Xenon

Electronic Structure and Bonding Analysis

Ab initio quantum chemical methods are fundamental in studying organo-noble gas compounds. For molecules analogous to Bis(pentafluorophenyl)xenon, such as the diacetylide of xenon (HCCXeCCH), methods including Møller–Plesset perturbation theory (MP2), Multi-Configurational Self-Consistent Field (MCSCF), and Complete Active Space Perturbation Theory Second Order (CASPT2) have been employed. researchgate.net These methods are crucial for accurately computing electronic structures, properties of potential energy surfaces, and decomposition pathways. researchgate.net

For instance, MP2 calculations have been effectively used to determine the stability of related organo-noble gas compounds, revealing significant energetic barriers to dissociation. researchgate.net While specific studies applying MCSCF or CASPT2 to Xe(C₆F₅)₂ are not extensively documented in literature, their application to similar systems underscores their importance for treating the complex, multi-reference electronic character that can arise in such exotic molecules. researchgate.net These methods are particularly well-suited for describing bond-breaking processes and excited states, which are central to the chemistry of unstable compounds.

Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of this compound. DFT calculations have successfully predicted molecular geometries that align well with experimental data obtained from X-ray powder diffraction. researchgate.net

Computational studies confirm that the molecule possesses a linear C-Xe-C arrangement, which is a characteristic feature of compounds with a three-center four-electron bond. researchgate.net The calculations also accurately reproduce the observed torsion angle between the two pentafluorophenyl rings. researchgate.net DFT methods are also routinely used to calculate vibrational frequencies, which can aid in the assignment of experimental Raman spectra for related organoxenon cations. researchgate.net The reliability of DFT in predicting these fundamental properties makes it an essential method for characterizing novel noble gas compounds before or in conjunction with their synthesis.

Table 1: Comparison of Experimental and DFT Calculated Structural Parameters for this compound This table provides a comparison of key structural parameters for this compound determined through experimental X-ray powder diffraction and theoretical Density Functional Theory (DFT) calculations.

| Parameter | Experimental Value (X-ray Powder Diffraction) researchgate.net | Theoretical Value (DFT Calculation) researchgate.net |

| C-Xe-C Arrangement | Linear | Consistent with linear geometry |

| Torsion Angle (C-C-Xe-C) | 72.5° | Matches well with experimental value |

Natural Bond Orbital (NBO) Analysis for Hypervalent Bonding Characterization

The concept of hypervalency in this compound is best described using models beyond simple Lewis structures. The three-center four-electron (3c-4e) bond model is widely accepted for explaining the bonding in such xenon(II) compounds. wikipedia.org Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides quantitative insight into this bonding model.

NBO analysis on related structures, such as the [C₆F₅XeF₂]⁺ cation, has been performed to assess the nature of the xenon-element bonds. researchgate.netnih.gov This analysis typically reveals a highly polarized bond, consistent with the 3c-4e model. In this framework, the bonding involves the p-orbital of the central xenon atom and orbitals from the two carbon atoms. NBO calculations on similar pentafluorophenyl xenonium salts have shown that xenon primarily utilizes its pure p-orbitals in forming bonds. researchgate.net This leads to a description of the C-Xe-C bond as a delocalized system where two electrons occupy a bonding orbital and two occupy a non-bonding orbital, primarily localized on the carbon atoms, resulting in a stable molecular entity despite the "expanded octet" on xenon. wikipedia.orgresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the electron density to characterize chemical bonds. researchgate.net For organoxenon compounds, AIM analysis has been instrumental in defining the nature of the xenon-carbon interaction.

In studies of the closely related [C₆F₅XeF₂]⁺ cation, AIM calculations have confirmed the significant covalent nature of the Xe-C bond, while other interactions, such as those between xenon and fluorine, are found to be primarily electrostatic. researchgate.net The topological analysis of the electron density at the bond critical point (BCP) between xenon and carbon provides quantitative measures of covalency. For other organo-noble gas molecules, AIM analysis has similarly shown that carbon-noble gas bonds are dominated by covalent interactions. researchgate.net While a specific Energy Decomposition Analysis (EDA) for Xe(C₆F₅)₂ is not prominently featured in the literature, this method would complement AIM and NBO by partitioning the interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms, further elucidating the covalent and ionic contributions to the stability of the Xe-C bond.

Table 2: Summary of NBO and AIM Findings on the Xenon-Carbon Bond This table summarizes key findings from Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses regarding the nature of the Xenon-Carbon bond, primarily derived from studies on the analogous [C₆F₅XeF₂]⁺ cation.

| Analysis Method | Finding | Implication for Bonding | Reference |

| NBO | Xenon primarily uses pure p-orbitals for bonding. | Supports the 3c-4e bonding model characteristic of hypervalent compounds. | researchgate.net |

| AIM/QTAIM | Confirmed significant covalent nature of the Xe-C bond. | The interaction is not purely ionic; there is substantial electron sharing. | researchgate.net |

| AIM/QTAIM | Other xenon interactions (e.g., with fluorine) are primarily electrostatic. | Highlights the unique, more covalent character of the Xe-C bond compared to Xe-F bonds. | researchgate.net |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction

Molecular Electrostatic Potential (MEP) surfaces are valuable for predicting the reactive behavior of molecules by mapping regions of electron richness and deficiency. For xenon compounds, MEP analysis helps to identify sites susceptible to nucleophilic or electrophilic attack. researchgate.net

In various xenon fluorides and oxides, the xenon atom typically exhibits a region of positive electrostatic potential (a σ-hole), making it susceptible to attack by nucleophiles or Lewis bases. researchgate.netmdpi.com Although a specific MEP analysis for this compound is not widely reported, it can be inferred from its structure that the electron-withdrawing pentafluorophenyl groups would create a significant positive charge on the xenon atom. This would render the xenon center highly electrophilic. Furthermore, the π-systems of the aromatic rings would represent regions of negative potential, susceptible to electrophilic attack, although reactions are more likely to be initiated at the labile xenon center. MEP surfaces are thus a key theoretical tool for rationalizing the high reactivity and decomposition pathways of this and related compounds. scribd.com

Potential Energy Surfaces and Reaction Dynamics Modeling

Given the kinetic instability of this compound, understanding its decomposition mechanisms is of critical importance. Computational modeling of potential energy surfaces (PES) and reaction dynamics provides insights into the stability and lifetime of such metastable species.

For related organo-noble gas compounds like HCCXeCCH, the potential energy surfaces and various decomposition paths have been computed. researchgate.net These studies involve locating transition states on the PES that connect the stable molecule to its dissociation products. Using methods like transition state theory, the energy barrier for decomposition can be calculated, which in turn allows for an estimation of the molecule's lifetime at different temperatures. researchgate.net Similar computational approaches have been applied to other rare gas molecules to evaluate their kinetic stability by determining the energy barrier along their decomposition pathway. ualberta.ca For this compound, such calculations would likely explore pathways such as the reductive elimination of C₆F₅-C₆F₅ or the stepwise cleavage of the Xe-C bonds. These theoretical models are crucial for explaining why the compound can be isolated only at low temperatures and for predicting its reactivity with other chemical species.

Theoretical Studies on Decomposition Pathways and Transition States

While detailed computational studies mapping the specific transition states for the decomposition of this compound are not extensively documented in the literature, the experimentally observed products provide a basis for theoretical investigation. The decomposition of Xe(C6F5)2 is highly dependent on the solvent used, suggesting different reaction pathways.

In acetonitrile (B52724) solution, the decomposition yields decafluorobiphenyl (B1670000) (C6F5-C6F5) and elemental xenon. This suggests a pathway involving the reductive elimination of xenon with the concurrent formation of a C-C bond between the two pentafluorophenyl rings. A plausible theoretical approach to studying this pathway would involve calculating the energy profile for the following reaction:

Xe(C6F5)2 → C12F10 + Xe

Computational modeling of this pathway would focus on identifying the transition state associated with the cleavage of the two Xe-C bonds and the formation of the C-C bond.

Conversely, in dichloromethane (B109758) solution, the primary decomposition product is pentafluorobenzene (B134492) (C6F5H). This outcome implies a different mechanism, likely involving hydrogen abstraction from the solvent molecule. A theoretical study of this pathway would need to include the solvent molecule in the calculations to model the transition state of the hydrogen abstraction step.

Computational studies on the stability of other novel noble gas compounds, such as those with Xe-Xe bonds, have shown that while some species may be thermodynamically unstable, they are kinetically protected against decomposition by significant energy barriers nih.gov. A similar kinetic stability could be expected for Xe(C6F5)2, and future theoretical work could quantify the activation energies for its various decomposition routes.

Prediction of Spectroscopic Features through Quantum-Chemical Calculations

Quantum-chemical calculations are a powerful tool for predicting and interpreting the spectroscopic features of molecules, which is particularly valuable for unstable species like this compound.

Vibrational Spectroscopy: The calculation of vibrational frequencies using methods like DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. For the closely related [C6F5XeF2]+ cation, quantum-chemical calculations were essential for assigning the low-temperature solid-state Raman spectra researchgate.net. Similar computational approaches could be applied to predict the Raman spectrum of Xe(C6F5)2, helping to identify characteristic vibrational modes, such as the Xe-C stretching frequencies.

NMR Spectroscopy: Predicting NMR chemical shifts through computation has become an increasingly reliable method. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. For the related [MeCN·XeC6F5]+ and [XeC6F5]+ cations, NMR spectra were calculated using the DFT B3LYP functional researchgate.net. Given the sensitivity of the 129Xe nucleus to its chemical environment, theoretical calculations of its chemical shift in Xe(C6F5)2 would be particularly insightful. Furthermore, calculations can predict spin-spin coupling constants, such as 1J(129Xe-13C), providing deeper insight into the nature of the xenon-carbon bond.

Below is a hypothetical table illustrating the type of data that could be generated from such quantum-chemical calculations for this compound.

Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value | Computational Method | Notes |

|---|---|---|---|

| 129Xe NMR Chemical Shift (ppm) | Data Not Available | GIAO-DFT (e.g., B3LYP) | Relative to Xe gas. Highly sensitive to electronic environment. |

| 13C NMR Chemical Shift (C-Xe) (ppm) | Data Not Available | GIAO-DFT | Chemical shift of the carbon atom directly bonded to xenon. |

| 1J(129Xe-13C) Coupling Constant (Hz) | Data Not Available | DFT | Provides information on the covalent character of the Xe-C bond. |

| Symmetric Xe-C Stretch (cm-1) | Data Not Available | DFT (e.g., B3LYP) | Expected to be a strong band in the Raman spectrum. |

| Asymmetric Xe-C Stretch (cm-1) | Data Not Available | DFT (e.g., B3LYP) | Expected to be active in the IR spectrum. |

Comparative Computational Studies with Related Noble Gas Compounds

Analogous Organo-Radon and Other Xenon Derivatives

Computational chemistry allows for the comparison of known compounds with hypothetical or difficult-to-synthesize analogues, such as those containing radon. Radon, being larger and more polarizable than xenon, is expected to form chemical bonds that are similar to, yet distinct from, their xenon counterparts nih.govquora.com.

A comparative theoretical study on molecules of the type NgMX (where Ng = Xe, Rn; M = Cu, Ag, Au; X = F, Cl) found that the bonding in the radon compounds is very similar to that in the xenon compounds researchgate.net. The study predicted a small increase in bond lengths and interaction energies for the radon species, which is consistent with periodic trends researchgate.net. Extrapolating from these findings to organo-noble gas compounds, one would predict that the hypothetical bis(pentafluorophenyl)radon, Rn(C6F5)2, would exhibit longer and slightly weaker noble gas-carbon bonds compared to Xe(C6F5)2.

However, other studies have shown that the relativistic inert pair effect is more pronounced for radon, which can lead to weaker bonds in its highest oxidation states. For example, computational analysis of radon tetroxide (RnO4) showed it to be significantly less stable than xenon tetroxide (XeO4), indicating weaker Rn-O bonds semanticscholar.org. This suggests that while Rn(C6F5)2 would be analogous to Xe(C6F5)2, its stability might be lower due to these relativistic effects impacting the valence orbitals of radon semanticscholar.org.

The table below summarizes the expected trends based on computational studies of other xenon and radon compounds.

Predicted Comparative Properties of Xe(C6F5)2 and Rn(C6F5)2

| Property | This compound | Bis(pentafluorophenyl)radon | Reasoning from Analogy |

|---|---|---|---|

| Noble Gas-Carbon Bond Length | Shorter | Longer | Increased atomic radius of Rn vs. Xe researchgate.net. |

| Polarizability | Lower | Higher | Rn has a larger, more diffuse electron cloud nih.gov. |

| Thermodynamic Stability | Higher | Potentially Lower | Relativistic effects (inert pair effect) may destabilize Rn(II) compounds compared to Xe(II) semanticscholar.org. |

| Bonding Character | Largely similar | Largely similar | Bonding in NgMX compounds was found to be very similar for Xe and Rn researchgate.net. |

Insights into Noble Gas Bonding (NgB) and Non-Covalent Interactions

Noble Gas Bonding (NgB) refers to the attractive interaction between a noble gas element acting as a Lewis acid and an electron-rich site. These interactions are often explained by the concept of σ-holes and π-holes nih.govmdpi.comresearchgate.net. A σ-hole is a region of positive electrostatic potential on the outer surface of a covalently bonded atom, located along the extension of the bond axis. This positive region can then interact favorably with a Lewis base nih.gov.

In this compound, the xenon atom is bonded to two electronegative pentafluorophenyl groups. This covalent bonding is expected to create regions of anisotropic electron distribution around the xenon atom. The areas along the extension of the C-Xe-C bond axis would be electron-depleted (a σ-hole), making the xenon atom susceptible to non-covalent interactions with electron donors.

Indeed, analysis of the crystal structure of Xe(C6F5)2 reveals the presence of well-defined intermolecular Xe···F contacts, with distances ranging from 3.30(1) to 3.536(9) Å researchgate.net. These distances are shorter than the sum of the van der Waals radii of xenon and fluorine, indicating a significant attractive non-covalent interaction. These contacts can be classified as a form of noble gas bond, where the σ-hole on the xenon atom interacts with the lone pairs of fluorine atoms on neighboring molecules.

Research Applications and Synthetic Utility

Role as a Precursor in Diverse Organoxenon Compound Synthesis

As a homoleptic diorganoxenon derivative, bis(pentafluorophenyl)xenon serves as a valuable starting material for the synthesis of other complex xenon-containing molecules. acs.org Its reactivity is largely dictated by the labile nature of the xenon-carbon bonds.

One of the primary synthetic applications of this compound and its immediate precursor, pentafluorophenylxenon fluoride (B91410) (C₆F₅XeF), is the formation of cationic arylxenon species. These salts are typically generated through the reaction of the neutral organoxenon compound with a strong Lewis acid, which facilitates the abstraction of a pentafluorophenyl anion or a fluoride anion.

For instance, the reaction of xenon difluoride with tris(pentafluorophenyl)borane (B72294) can be used to generate the [C₆F₅Xe]⁺ cation, stabilized by the [C₆F₅BF₃]⁻ counter-ion. researchgate.net This reaction demonstrates the role of arylxenon compounds as electrophilic transfer reagents for pentafluorophenyl groups. researchgate.net The general mechanism for electrophilic aromatic substitution involves the attack of a nucleophilic aromatic ring on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comtotal-synthesis.combyjus.comwikipedia.org In the context of arylxenon cations, these species act as potent electrophiles.

The stability and reactivity of these cationic species are influenced by the nature of the counter-ion and the solvent used. researchgate.net Studies have been conducted on [C₆F₅Xe]⁺ salts with various weakly coordinating anions, providing insights into their solution-state stability and decomposition pathways. researchgate.net

The intermediate in the synthesis of this compound, C₆F₅XeF, is a key substrate for the preparation of asymmetric xenon(II) derivatives. acs.org This molecule, possessing one xenon-carbon bond and one xenon-fluorine bond, allows for the selective replacement of the fluoride ion by other nucleophiles. This reactivity opens up pathways to a range of compounds with the general formula C₆F₅XeY, where Y can be a variety of organic or inorganic groups. This targeted synthesis allows for the fine-tuning of the electronic and steric properties of the resulting organoxenon compounds, expanding the scope of accessible structures and reactivities.

Contributions to Fundamental Chemical Principles

The study of this compound and its derivatives has provided significant insights into several fundamental concepts in chemistry, particularly in the realms of bonding, supramolecular chemistry, and reaction mechanisms.

Compounds of xenon, particularly organoxenon species like this compound, are prime examples of hypervalent molecules. acs.org In these compounds, the central xenon atom is formally bonded to more atoms than would be allowed by the octet rule. The bonding in such species is often described by the three-center, four-electron (3c-4e) bond model. The chemistry of carbon-xenon compounds is characterized by the presence of these hypervalent bonds, which can be either symmetrical or asymmetrical and are associated with a significant partial positive charge on the xenon atom. acs.org The synthesis and characterization of this compound and its derivatives have provided valuable experimental data for the validation and refinement of theoretical models of hypervalent bonding in main group elements.

Recent research has increasingly focused on the role of noble gas atoms, including xenon, in forming non-covalent interactions, termed noble gas bonds or aerogen bonds. masterorganicchemistry.comresearchgate.net These interactions are analogous to other σ-hole and π-hole interactions like halogen and chalcogen bonds. researchgate.net While direct studies on this compound in supramolecular assemblies are not extensively detailed, the investigation of organoxenon compounds, in general, contributes to the understanding of how xenon can act as a Lewis acid and participate in the formation of larger supramolecular structures. The ability of xenon to form complexes with various ligands, including podands, has been demonstrated, and the stability of these complexes is dependent on the structure of the ligand. The study of such interactions is crucial for the development of new materials and for understanding biological processes where xenon is involved, such as in anesthesia.

The reactivity of this compound and its derivatives provides a platform for investigating the mechanisms of organic reactions involving noble gas reagents. The transfer of the electrophilic [C₆F₅Xe]⁺ moiety to other substrates is a key reaction type. The mechanism of such reactions is of fundamental interest. For instance, the reaction of [C₆F₅Xe]⁺[AsF₆]⁻ with halide anions in acetonitrile (B52724) leads to different products depending on the halide, suggesting complex reaction pathways. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the structural parameters and NMR spectra of related cationic xenon species, providing theoretical support for experimental observations and helping to elucidate the nature of the intermediates involved in these reactions. researchgate.net The general principles of electrophilic substitution reactions, which involve the generation of an electrophile, formation of a carbocation intermediate, and subsequent proton removal, provide a framework for understanding the reactivity of these xenon-based electrophiles. byjus.com The development of a deeper understanding of these reaction mechanisms is essential for the rational design of new synthetic methodologies utilizing xenon reagents. ijrpr.com

Future Research Directions and Unexplored Avenues

Development of Novel Low-Temperature Synthetic Methodologies and Catalytic Approaches

The synthesis of thermally unstable compounds like Bis(pentafluorophenyl)xenon, which decomposes above -20 °C, necessitates reactions at very low temperatures. researchgate.netpharmtech.com Current methods often rely on the fluoride-catalyzed reaction between xenon difluoride (XeF₂) and a pentafluorophenyl source, such as trimethyl(pentafluorophenyl)silane (B73885), at temperatures between -60 to -40 °C. researchgate.net

Future research should focus on developing more efficient and controlled low-temperature synthetic routes. The use of microreactor or continuous flow systems could offer superior temperature control, potentially leading to higher yields and purities by minimizing decomposition and side reactions. acs.org Exploring alternative, highly reactive organometallic precursors beyond the commonly used organosilicon and organocadmium reagents could provide new pathways to the Xe-C bond. wikipedia.orgkaist.ac.kr

Furthermore, the discovery and development of new catalytic systems are paramount. While fluoride (B91410) ions are known to catalyze the formation of Xe(C₆F₅)₂, the exploration of other catalysts, including transition metal complexes or novel Lewis acids, could lead to milder reaction conditions or enable the synthesis of derivatives that are currently inaccessible. acs.orgmdpi.comethz.ch The development of catalytic methods is fundamental for creating more sustainable and efficient synthetic processes in organoxenon chemistry. rsc.orgoaepublish.com

Advanced In-Situ Spectroscopic and Time-Resolved Structural Investigations

Given the transient nature of many organoxenon species, including the key intermediate pentafluorophenyl xenon fluoride (C₆F₅XeF), advanced spectroscopic techniques are essential for their study. researchgate.net High-pressure and low-temperature in-situ Nuclear Magnetic Resonance (NMR) spectroscopy has proven invaluable for characterizing unstable species in solution, including organometallic xenon complexes. edinst.comresearchgate.netacs.orgacs.orgpnas.org Future efforts should aim to expand the application of multinuclear (¹²⁹Xe, ¹⁹F, ¹³C) in-situ NMR to monitor the formation and decomposition of this compound in real-time, providing crucial kinetic and mechanistic data. pnas.orgnih.gov

To directly observe the structure of short-lived intermediates, time-resolved techniques are indispensable. Ultrafast Electron Diffraction (UED) has been successfully used to determine the transient structures of radicals in elimination reactions, such as the C₂F₄I radical, on picosecond timescales. kaist.ac.krnih.govpnas.orgunl.edu Applying UED to the study of reactions involving this compound could provide unprecedented structural snapshots of fleeting intermediates. Similarly, time-resolved absorption and vibrational spectroscopies, operating from the femtosecond to nanosecond timescale, could track the electronic and structural evolution during the formation and subsequent reactions of the Xe-C bond. edinst.comrsc.orgrsc.orgacs.org These pump-probe techniques are powerful tools for studying extremely fast chemical reactions and could reveal the dynamics of excited states and reactive intermediates. edinst.com

Deeper Elucidation of Complex Reaction Mechanisms and Transient Intermediates

The mechanisms of reactions involving organoxenon compounds are complex and not fully understood. scispace.com The decomposition of this compound, for instance, yields different products depending on the solvent, suggesting the involvement of multiple competing pathways and highly reactive intermediates. researchgate.net A deeper understanding of these mechanisms is critical for controlling the outcome of reactions and stabilizing the desired products.

Future research must combine advanced experimental techniques with high-level computational chemistry. diva-portal.orgit4i.cz Theoretical calculations can map out potential energy surfaces, identify transition states, and predict the structures and energies of transient species that may be too short-lived to be observed experimentally. researchgate.net By correlating these theoretical predictions with data from time-resolved spectroscopy (See 7.2), a comprehensive picture of the reaction dynamics can be constructed. Unraveling these pathways is essential for transforming organoxenon compounds from synthetic targets into reliable synthetic reagents. acs.org

Theoretical Prediction and Synthesis of Novel Xenon-Carbon Compounds with Enhanced Stability or Reactivity

Theoretical chemistry has been instrumental in predicting the existence and stability of new noble gas compounds. nih.govhuji.ac.iluci.edu Computational studies have suggested that a variety of novel organoxenon compounds, beyond the known divalent species, could be stable enough for synthesis. ualberta.caresearchgate.net This includes compounds with xenon in higher oxidation states, such as organoxenon(IV) species like [C₆F₅XeF₂]⁺, and even entirely new structural motifs. wikipedia.org

A particularly exciting avenue is the theoretical prediction and subsequent synthesis of xenon-carbon polymers and oligomers. researchgate.netnih.govhuji.ac.il Calculations have predicted the existence of stable linear polymers with repeating –(Xe–C≡C)– units, which would represent a completely new class of material. nih.gov Research should focus on designing precursors and synthetic strategies to access these theoretically stable, but experimentally unknown, macromolecules. Another frontier is the design of compounds with enhanced stability. By modifying the electronic properties of the organic ligands, for example, by changing the substitution pattern on the phenyl ring, it may be possible to create more robust organoxenon reagents that are easier to handle and have broader synthetic applicability.

Exploration of New Conceptual Applications in Specialized Chemical Synthesis and Reagent Design

While the reactivity of this compound and its derivatives is still being explored, their potential as specialized reagents in organic synthesis is significant. acs.org Organoxenon(IV) compounds are known to be extremely strong fluorinating agents. wikipedia.org Future work should systematically investigate the scope and limitations of these reagents for selective fluorination reactions, a critical transformation in medicinal and materials chemistry.

Beyond fluorination, the unique electronic structure of the xenon-carbon bond could be harnessed for novel catalytic applications. Recent computational studies have proposed that cationic xenon derivatives could act as potent "aerogen-bonding" catalysts. researchgate.netrsc.orgmdpi.com This non-covalent interaction, where the xenon atom acts as a Lewis acid, could be used to activate substrates in a variety of organic transformations. Designing and synthesizing stable organoxenon catalysts based on this principle is a major, yet promising, challenge. Ultimately, the goal is to develop organoxenon compounds from mere chemical curiosities into valuable tools for synthetic chemists, enabling the construction of complex molecules and materials that are currently difficult to access. ethz.chinnovations-report.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.